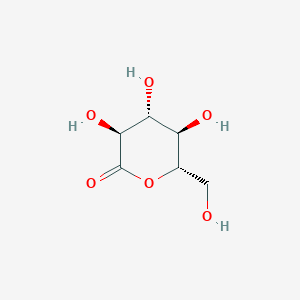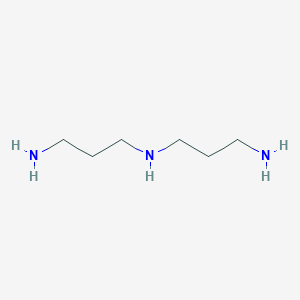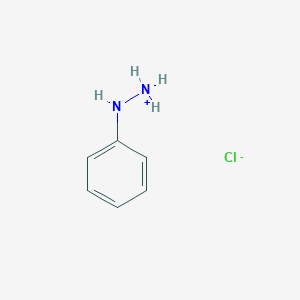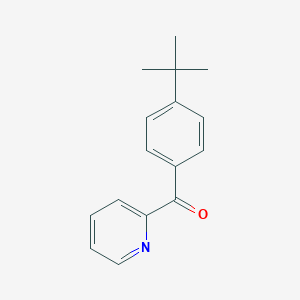![molecular formula C12H14O3 B123934 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene CAS No. 58851-64-2](/img/structure/B123934.png)
1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is known for its unique structure, which includes a naphthalene ring fused with an oxirane ring and two methoxy groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene typically involves the following steps :
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized with methoxy groups.
Oxirane Ring Formation: The key step involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure the stability of the oxirane ring.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce other functional groups.
Major Products: The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has potential biological activities and is studied for its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-inflammatory and anti-cancer drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Effects: The exact effects depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene can be compared with other similar compounds to highlight its uniqueness :
Similar Compounds: Compounds such as 1a,2,7,7a-tetrahydro-3,6-dimethoxy-naphth[2,3-b]thiirene and 1a,2,7,7a-tetrahydro-3,6-dimethoxy-naphth[2,3-b]furan share structural similarities.
Properties
IUPAC Name |
3,6-dimethoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-13-9-3-4-10(14-2)8-6-12-11(15-12)5-7(8)9/h3-4,11-12H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIDAWSWGWZKOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3C(O3)CC2=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209835 |
Source


|
| Record name | 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58851-64-2 |
Source


|
| Record name | 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58851-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)






